Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
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Overview
Description
2-Nonyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a nonyl group attached at the second position and hydrogenated at the 5, 6, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-nonylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
2-Nonylquinoline+H2Pd/C2-Nonyl-5,6,7,8-tetrahydroquinoline
Industrial Production Methods
Industrial production of 2-nonyl-5,6,7,8-tetrahydroquinoline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under appropriate conditions
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with different alkyl, aryl, or functional groups
Scientific Research Applications
2-Nonyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and surfactants .
Mechanism of Action
The mechanism of action of 2-nonyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the nonyl group at the second position.
2-Nonylquinoline: Not hydrogenated at the 5, 6, 7, and 8 positions.
Quinoline: Fully aromatic and lacks hydrogenation at any position
Uniqueness
2-Nonyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the nonyl group and the hydrogenated quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
59652-32-3 |
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Molecular Formula |
C18H29N |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-nonyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C18H29N/c1-2-3-4-5-6-7-8-12-17-15-14-16-11-9-10-13-18(16)19-17/h14-15H,2-13H2,1H3 |
InChI Key |
RDSCJUITPLOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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